2-Methyl-6-(2-phenylethenyl)naphthalene
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Overview
Description
2-Methyl-6-(2-phenylethenyl)naphthalene is an organic compound with the molecular formula C19H16 It is a derivative of naphthalene, featuring a methyl group at the 2-position and a phenylethenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-phenylethenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-phenylethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of 2-Methyl-6-(2-phenylethyl)naphthalene.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the naphthalene ring.
Scientific Research Applications
2-Methyl-6-(2-phenylethenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-phenylethenyl)naphthalene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: A simpler derivative of naphthalene with a methyl group at the 2-position.
2-Phenylethenylnaphthalene: A derivative with a phenylethenyl group at the 2-position.
2-Benzylnaphthalene: A compound with a benzyl group at the 2-position.
Uniqueness
2-Methyl-6-(2-phenylethenyl)naphthalene is unique due to the presence of both a methyl group and a phenylethenyl group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63216-65-9 |
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Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-15-7-11-19-14-17(10-12-18(19)13-15)9-8-16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
WDDYEJVMZXSIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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